molecular formula C9H17N3O B1439131 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1170583-63-7

2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol

Cat. No. B1439131
M. Wt: 183.25 g/mol
InChI Key: RALVMEYUDHQHRZ-UHFFFAOYSA-N
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Description

2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol (2-APMPE) is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 215.29 g/mol. 2-APMPE has a wide range of applications in the fields of chemistry, biochemistry, and medicine. In particular, it is used as a reagent in synthetic organic chemistry, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.

Scientific Research Applications

Corrosion Inhibition

One significant application of bipyrazolic-type organic compounds, which includes structures similar to 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol, is in the area of corrosion inhibition. A study using density functional theory (DFT) has explored the efficiency of such compounds in inhibiting corrosion, focusing on their electronic properties and reactivity (Wang et al., 2006).

Structural Characterization in Crystallography

Pyrazoline compounds, closely related to the chemical , have been synthesized and characterized using X-ray diffraction studies. This kind of research is crucial for understanding molecular structures and interactions, especially in crystallography (Delgado et al., 2020).

Synthesis of Pyrazoline Derivatives

The compound falls under the larger group of pyrazoline derivatives, which are synthesized through various chemical reactions. These derivatives have potential applications in pharmaceuticals due to their interesting biological properties (Mcfadden & Huppatz, 1991).

Antimicrobial Activity

Pyrazolines, including structures similar to the compound , have shown different biological activities, including antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2019).

Cytotoxic Properties in Cancer Research

Research on bipyrazolic compounds similar to 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol has revealed their cytotoxic properties, which have been examined in vitro on tumor cell lines. Such studies indicate potential applications in cancer research (Kodadi et al., 2007).

properties

IUPAC Name

2-[4-(3-aminopropyl)-3-methylpyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-8-9(3-2-4-10)7-12(11-8)5-6-13/h7,13H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALVMEYUDHQHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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